2-Methylphosphinoyl-2-hydroxy-acetic acid
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Overview
Description
2-Methylphosphinoyl-2-hydroxy-acetic acid is a chemical compound with the molecular formula C4H9O4P.
Preparation Methods
The synthesis of 2-Methylphosphinoyl-2-hydroxy-acetic acid involves several steps. One common method includes the reaction of dimethylphosphine oxide with glyoxylic acid under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to produce the compound efficiently .
Chemical Reactions Analysis
2-Methylphosphinoyl-2-hydroxy-acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce phosphine oxide derivatives .
Scientific Research Applications
2-Methylphosphinoyl-2-hydroxy-acetic acid has several scientific research applications. In chemistry, it is used as a reagent in the synthesis of complex organic molecules . In biology, it has been studied for its potential role in enzyme inhibition and metabolic pathways . In medicine, it is being explored for its potential therapeutic effects, including its use as an experimental herbicide . Industrial applications include its use in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-Methylphosphinoyl-2-hydroxy-acetic acid involves its interaction with specific molecular targets and pathways. One notable target is the enzyme acetolactate reductoisomerase, which is involved in the biosynthesis of branched-chain amino acids . The compound inhibits this enzyme, leading to the accumulation of intermediates such as acetoin and acetolactate . This inhibition disrupts the metabolic pathway, resulting in growth inhibition of plants and bacteria .
Comparison with Similar Compounds
2-Methylphosphinoyl-2-hydroxy-acetic acid can be compared with other similar compounds, such as 2-Hydroxy(methyl)phosphinyl acetic acid . While both compounds share similar structural features, this compound is unique in its specific inhibitory effects on acetolactate reductoisomerase . Other similar compounds include phosphonic acid derivatives and phosphine oxide derivatives, which may have different chemical properties and applications .
Properties
Molecular Formula |
C3H6O4P+ |
---|---|
Molecular Weight |
137.05 g/mol |
IUPAC Name |
[carboxy(hydroxy)methyl]-methyl-oxophosphanium |
InChI |
InChI=1S/C3H5O4P/c1-8(7)3(6)2(4)5/h3,6H,1H3/p+1 |
InChI Key |
RIFZCFKEMNFHAY-UHFFFAOYSA-O |
Canonical SMILES |
C[P+](=O)C(C(=O)O)O |
Origin of Product |
United States |
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